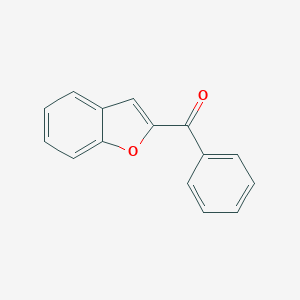

1-Benzofuran-2-yl(phenyl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzofuran-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRJNLPOTUVETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211802 | |

| Record name | Methanone, 2-benzofuranylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-40-8 | |

| Record name | 2-Benzoylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 2-benzofuranylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1OLK6F7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzofuran-2-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-2-yl(phenyl)methanone, also known as 2-benzoylbenzofuran, is a key structural motif found in a variety of biologically active compounds and serves as a valuable intermediate in medicinal chemistry and materials science. The benzofuran core, fused with a benzoyl group at the 2-position, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations. The most prominent methods include the Rap-Stoermer reaction, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions.

Rap-Stoermer Reaction

The Rap-Stoermer reaction is a classical and widely utilized method for the synthesis of 2-acylbenzofurans. This reaction proceeds via the condensation of a salicylaldehyde with a phenacyl halide in the presence of a base.

Logical Workflow for Rap-Stoermer Reaction:

Caption: Workflow for the Rap-Stoermer Synthesis.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the Rap-Stoermer reaction is as follows[1]:

-

To a suspension of 24.4 g of salicylaldehyde in 300 ml of ethanol, add 11.6 g of potassium hydroxide.

-

Stir the resulting mixture at room temperature until the potassium hydroxide is completely dissolved.

-

Add 31 g of phenacyl chloride to the solution in portions.

-

Heat the reaction mixture under reflux with stirring for 2 hours.

-

Cool the mixture to room temperature, allowing the product to precipitate.

-

Filter the precipitated crystals by suction and wash with water.

-

Recrystallize the crude product from methanol to obtain colorless crystals of this compound.

-

A further fraction of the product can be obtained by evaporating the mother liquor.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of benzofuran with benzoyl chloride in the presence of a Lewis acid catalyst offers a direct route to this compound. The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. Trifluoroacetic anhydride (TFAA) can also be used to mediate the acylation with benzoic acid, avoiding the use of traditional Lewis acids.

Logical Workflow for TFAA-Mediated Friedel-Crafts Acylation:

Caption: Workflow for TFAA-Mediated Acylation.

Experimental Protocol (TFAA-mediated):

A general procedure for the trifluoroacetic anhydride-mediated acylation of benzofuran is described below, which can be adapted for benzoylation:

-

To a solution of benzofuran (1.0 mmol) and benzoic acid (1.2 mmol) in 1,2-dichloroethane (5 mL), add trifluoroacetic anhydride (5.0 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Synthesis

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide efficient and versatile routes to 2-aroylbenzofurans. One such approach involves a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids.

Signaling Pathway for Palladium-Catalyzed Synthesis:

Caption: Pd-Catalyzed Tandem Addition/Cyclization.

Experimental Protocol (General):

A general procedure for the palladium-catalyzed synthesis of 2-aroylbenzofurans is as follows, which can be optimized for the specific synthesis of this compound[2][3]:

-

In a reaction vessel, combine 2-(2-formylphenoxy)acetonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)2 (e.g., 30 mol%), and a ligand like bipyridine (bpy) (e.g., 30 mol%).

-

Add a suitable solvent, for example, toluene.

-

Heat the reaction mixture at a specified temperature (e.g., 90 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic pathways, allowing for a comparative analysis of their efficiency and reaction conditions.

| Synthesis Pathway | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Rap-Stoermer Reaction | Salicylaldehyde, Phenacyl chloride, KOH | Ethanol | Reflux | 2 | 70 | [1] |

| TFAA-Mediated Acylation | Benzofuran, Benzoic acid, TFAA | 1,2-Dichloroethane | Room Temp. | Variable | Moderate to Good | [4] |

| Palladium-Catalyzed | 2-(2-formylphenoxy)acetonitrile, Phenylboronic acid, Pd(OAc)₂, bpy | Toluene | 90 | Variable | 58-94 | [2][3] |

Conclusion

The synthesis of this compound can be successfully achieved through various synthetic strategies. The Rap-Stoermer reaction represents a robust and high-yielding classical method. Friedel-Crafts acylation offers a more direct approach, with modern variations utilizing TFAA to avoid harsh Lewis acids. Palladium-catalyzed methodologies provide a versatile and efficient route with good functional group tolerance, aligning with contemporary trends in organic synthesis. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic route for their objectives.

References

1-Benzofuran-2-yl(phenyl)methanone CAS number and properties

An In-Depth Technical Guide to 1-Benzofuran-2-yl(phenyl)methanone

Introduction

This compound, also known as 2-benzoylbenzofuran, is a heterocyclic ketone that has garnered significant interest within the scientific community. Its core structure, a benzofuran ring linked to a phenyl group via a carbonyl bridge, serves as a versatile scaffold in medicinal chemistry and materials science.[1][2][3] Benzofuran derivatives, both natural and synthetic, are known for a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, and known biological activities to support researchers and professionals in drug development.

Physicochemical Properties

This compound is a solid compound at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6272-40-8[1][6] |

| Molecular Formula | C₁₅H₁₀O₂[1] |

| Molecular Weight | 222.24 g/mol [1][7] |

| IUPAC Name | (1-Benzofuran-2-yl)(phenyl)methanone |

| Synonyms | 2-Benzoylbenzofuran, 2-Benzofuranyl phenyl ketone |

| InChI Key | DZRJNLPOTUVETG-UHFFFAOYSA-N[7] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2[1] |

| MDL Number | MFCD00540083[6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 90-92 °C[6] |

| Boiling Point | 360 °C (estimate)[1] |

| Density | 1.1404 g/cm³ (rough estimate)[1] |

| XLogP3 | 4[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 2[1] |

| Complexity | 281[1] |

| Exact Mass | 222.068079557[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common and effective procedure involves the reaction of salicylaldehyde with phenacyl chloride in the presence of a base.

Experimental Protocol: Synthesis from Salicylaldehyde

This protocol is based on a well-established method for synthesizing the benzofuran ring system.[7]

Materials:

-

Salicylaldehyde (24.4 g)

-

Potassium hydroxide (11.6 g)

-

Ethanol (300 ml)

-

Phenacyl chloride (31 g)

-

Methanol (for recrystallization)

Procedure:

-

A mixture of salicylaldehyde (24.4 g) and ethanol (300 ml) is prepared in a suitable reaction vessel.

-

Potassium hydroxide (11.6 g) is added to the mixture, and the resulting suspension is stirred at room temperature until the potassium hydroxide has completely dissolved.

-

Phenacyl chloride (31 g) is then added to the solution in portions.

-

The reaction mixture is heated to reflux and stirred for 2 hours.

-

After the reflux period, the mixture is allowed to cool to room temperature, during which time crystals of the product will precipitate.

-

The precipitated crystals are collected by suction filtration and washed with water.

-

The crude product is purified by recrystallization from methanol to yield colorless crystals of this compound.[7] A yield of approximately 70% can be expected.[7]

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

The benzofuran scaffold is a privileged structure in medicinal chemistry, and this compound is no exception.[2][3] It serves as a key intermediate and a structural basis for compounds with diverse biological activities.

-

Neurological Therapeutics: This compound has been investigated as a structural scaffold for developing antagonists of the adenosine A1 and A2A receptors.[1] Such antagonists have therapeutic potential in the treatment of neurodegenerative disorders like Parkinson's disease.[1]

-

Alzheimer's Disease Research: Derivatives of this compound have been synthesized and evaluated as novel imaging probes for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[8][9] Certain derivatives containing a N,N-dimethylamino group have shown high binding affinity for Aβ(1-42) aggregates.[8] A radioiodinated version demonstrated good brain uptake and selective labeling of β-amyloid plaques in animal models, suggesting its potential for developing diagnostic agents for Alzheimer's disease.[8]

-

Anticancer Activity: While research on the parent compound is ongoing, various derivatives of benzofuran have demonstrated significant cytotoxic activity against several cancer cell lines.[2][3] The mechanisms of action often involve the induction of apoptosis through caspase-dependent pathways.[2] For instance, some bromoalkyl and bromoacetyl derivatives of benzofurans have shown high cytotoxicity.[2]

-

Antimicrobial Agents: The benzofuran core is associated with antibacterial and antifungal properties.[4][10] Hybrid molecules incorporating the benzofuran-2-yl(phenyl)methanone structure with other heterocyclic rings, such as isoxazole, have been synthesized and shown to possess potent activity against various bacterial and fungal strains.[10]

Conclusion

This compound is a compound of considerable scientific interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. Its established synthesis protocols and well-defined physicochemical properties make it an accessible starting point for further research. For professionals in drug discovery and development, this molecule represents a promising scaffold for designing novel therapeutic agents targeting a range of conditions, from neurodegenerative diseases to cancer and microbial infections. Further exploration of its structure-activity relationships will undoubtedly unlock new opportunities for therapeutic innovation.

References

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alzforum.org [alzforum.org]

- 10. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-Benzofuran-2-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data required for the complete structure elucidation of 1-Benzofuran-2-yl(phenyl)methanone, a key scaffold in medicinal chemistry. The following sections detail the synthesis, and the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this compound, offering a foundational dataset for its identification and further development.

Chemical Structure and Properties

This compound, also known as 2-benzoylbenzofuran, is a heterocyclic ketone with the molecular formula C₁₅H₁₀O₂ and a molecular weight of 222.24 g/mol .[1] Its chemical structure consists of a benzofuran ring system connected to a phenyl ring through a carbonyl group at the 2-position of the benzofuran moiety.

Physical Properties:

| Property | Value |

| CAS Number | 6272-40-8[1] |

| Molecular Formula | C₁₅H₁₀O₂[1] |

| Molecular Weight | 222.24 g/mol [1] |

| Melting Point | 90-92 °C |

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of salicylaldehyde with phenacyl chloride in the presence of a base.[1]

Experimental Protocol for Synthesis

Materials:

-

Salicylaldehyde (24.4 g)

-

Phenacyl chloride (31 g)

-

Potassium hydroxide (11.6 g)

-

Ethanol (300 ml)

-

Methanol (for recrystallization)

-

Water

Procedure:

-

A suspension of potassium hydroxide in ethanol is prepared by mixing 11.6 g of potassium hydroxide with 300 ml of ethanol and stirring at room temperature until complete dissolution.[1]

-

To this solution, 24.4 g of salicylaldehyde is added.[1]

-

Phenacyl chloride (31 g) is then added portion-wise to the reaction mixture.[1]

-

The reaction mixture is heated to reflux and stirred for 2 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature, allowing for the precipitation of the product.[1]

-

The precipitated crystals are collected by suction filtration and washed with water.[1]

-

The crude product is purified by recrystallization from methanol to yield colorless crystals of this compound. A yield of approximately 70% can be expected.[1]

Spectroscopic Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | s | - |

| H-4, H-5, H-6, H-7 | 7.3 - 7.8 | m | - |

| H-2', H-6' | ~8.0 | d | ~8.0 |

| H-3', H-4', H-5' | 7.4 - 7.6 | m | - |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~184 |

| C-2 | ~152 |

| C-3 | ~116 |

| C-3a | ~127 |

| C-4 | ~124 |

| C-5 | ~128 |

| C-6 | ~123 |

| C-7 | ~112 |

| C-7a | ~156 |

| C-1' | ~135 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~129 |

| C-4' | ~133 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~1650 | C=O (Aryl Ketone) | Strong |

| 1600-1450 | C=C (Aromatic) | Medium to Strong |

| 3100-3000 | C-H (Aromatic) | Medium to Weak |

| 1250-1000 | C-O (Ether) | Strong |

Experimental Protocol for FT-IR Spectroscopy (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies on 2-aroylbenzofuran derivatives, including this compound, have identified key fragmentation pathways.[3][4]

The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 223. The fragmentation is characterized by two primary competing pathways originating from the precursor ion.[4] One major fragmentation involves the formation of an acylium ion at m/z 105, corresponding to the benzoyl group ([C₆H₅CO]⁺).[3][4] The other significant fragmentation is the loss of a benzene molecule to produce an ion at m/z 145.[3][4]

Key Fragment Ions in ESI-MS/MS

| m/z | Ion |

| 223 | [M+H]⁺ |

| 145 | [M+H - C₆H₆]⁺ |

| 117 | [M+H - C₆H₆ - CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Acylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry (ESI-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system, such as methanol/water with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Scan: Select the [M+H]⁺ ion (m/z 223) as the precursor ion and perform collision-induced dissociation (CID) to generate the product ion spectrum, revealing the fragmentation pattern.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound, such as this compound, follows a logical progression of analytical techniques.

Conclusion

The comprehensive analysis of this compound using a combination of synthesis and spectroscopic techniques (NMR, IR, and MS) provides a robust and unambiguous confirmation of its chemical structure. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, analytical chemistry, and drug development, facilitating the confident identification and further investigation of this important molecular scaffold.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-phenylbenzofuran [orgspectroscopyint.blogspot.com]

- 3. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-Benzofuran-2-yl(phenyl)methanone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of 1-Benzofuran-2-yl(phenyl)methanone. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the benzofuran scaffold. The guide includes detailed information on the compound's chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside a summary of its known biological activities as a modulator of key cellular targets. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a deeper understanding of its potential therapeutic applications.

Chemical Structure and Nomenclature

This compound is a heterocyclic ketone featuring a benzofuran core linked to a phenyl group via a carbonyl bridge.

-

IUPAC Name: (1-Benzofuran-2-yl)(phenyl)methanone[1]

-

Common Names: 2-Benzoylbenzofuran

-

CAS Number: 6272-40-8[2]

-

Molecular Formula: C₁₅H₁₀O₂[2]

-

Molecular Weight: 222.24 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its closely related analogue, benzofuran-2-yl(p-tolyl)methanone, for comparative purposes.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 90-92 °C | [3] |

| Boiling Point | ~360 °C (estimate) | |

| Appearance | Solid | [2] |

| InChI Key | DZRJNLPOTUVETG-UHFFFAOYSA-N | [2] |

| Canonical SMILES | O=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 | [2] |

Table 2: Spectroscopic Data for Benzofuran-2-yl(p-tolyl)methanone (as a reference for expected values)

| Data Type | Parameters and Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.97 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 8.0 Hz, 1H), 7.64 (d, J = 8.5 Hz, 1H), 7.52-7.48 (m, 2H), 7.34-7.48 (m, 3H), 2.46 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 184.0, 156.0, 152.5, 143.8, 134.6, 129.7, 129.3, 128.2, 127.1, 123.9, 123.2, 116.0, 112.5, 21.7 |

Note: The data in Table 2 is for a closely related analogue and serves as a predictive guide for the expected spectral features of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Rap-Stoermer condensation reaction. A detailed protocol is as follows:

Materials:

-

Salicylaldehyde (24.4 g)

-

Potassium hydroxide (11.6 g)

-

Ethanol (300 ml)

-

Phenacyl chloride (31 g)

-

Methanol (for recrystallization)

Procedure:

-

A mixture of salicylaldehyde (24.4 g) and ethanol (300 ml) is prepared in a suitable reaction vessel.

-

Potassium hydroxide (11.6 g) is added to the mixture, and the resulting suspension is agitated at room temperature until the potassium hydroxide is completely dissolved.

-

Phenacyl chloride (31 g) is then added in portions to the solution.

-

The reaction mixture is heated under reflux with continuous stirring for 2 hours.

-

After the reflux period, the mixture is allowed to cool to room temperature, during which time crystals of the product will precipitate.

-

The precipitated crystals are collected by suction filtration and washed with water.

-

The crude product is purified by recrystallization from methanol.

-

A further fraction of the product may be obtained by evaporating the mother liquor.

Expected Yield: 70%, as colorless crystals.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, suggesting that this chemical scaffold is of significant interest in drug discovery.

Adenosine A₁ and A₂A Receptor Antagonism

Derivatives of 2-benzoylbenzofuran have been explored as potential antagonists for adenosine A₁ and A₂A receptors. These receptors are implicated in various neurological conditions, including Parkinson's disease.

Caption: Simplified signaling pathways of Adenosine A₁ and A₂A receptors.

Ligands for β-Amyloid Plaques

Certain derivatives of benzofuran-2-yl(phenyl)methanone have demonstrated high affinity for β-amyloid (Aβ) aggregates.[4] This suggests their potential as imaging agents or therapeutic molecules for Alzheimer's disease, where Aβ plaques are a key pathological hallmark.[4]

Caption: Amyloidogenic pathway leading to the formation of β-amyloid plaques.

SIRT1 Inhibition

The benzofuran-3-yl(phenyl)methanone scaffold (an isomer of the title compound) has been identified as a novel inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, including gene expression, metabolism, and stress response.[5] Inhibition of SIRT1 is being explored as a therapeutic strategy in certain cancers.[6]

Caption: Key signaling roles of the deacetylase SIRT1.

Antimicrobial and Anticancer Activities

Various derivatives of the benzofuran scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[7] The specific mechanisms of action for these activities are diverse and depend on the particular substitutions on the benzofuran ring system.

Conclusion

This compound is a versatile chemical entity with a straightforward synthesis. The benzofuran core structure is a recurring motif in biologically active compounds, and derivatives of this specific methanone have shown promise as modulators of important biological targets. This technical guide provides a foundational understanding of its chemistry and biological context, which can serve as a valuable resource for researchers and drug development professionals exploring new therapeutic agents based on this scaffold. Further investigation into the structure-activity relationships and optimization of its derivatives could lead to the development of novel drugs for a range of diseases.

References

- 1. 2-Benzofuranylphenyl-methanone | C15H10O2 | CID 18357511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran-2-yl(phenyl)methanone | Sigma-Aldrich [sigmaaldrich.com]

- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Benzofuran-2-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 1-Benzofuran-2-yl(phenyl)methanone (also known as 2-benzoylbenzofuran). The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes and pathways.

Core Physical and Chemical Properties

This compound is a solid organic compound built upon a benzofuran scaffold. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6272-40-8 | [1] |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 90-92 °C | [2] |

| Boiling Point | 360 °C (estimate) | [3] |

| Density | 1.1404 g/cm³ (rough estimate) | [3] |

| Form | Solid | |

| XLogP3 | 4 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 222.068079557 | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectroscopic data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific public spectrum for this compound was not available, the following data for the closely related analog, Benzofuran-2-yl(p-tolyl)methanone , provides a reliable reference for the expected chemical shifts. The primary difference would be the absence of the methyl signal at 2.46 ppm and the presence of a multiplet for the para-proton of the phenyl ring around 7.5 ppm.

Table 2: NMR Data for Benzofuran-2-yl(p-tolyl)methanone [5]

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 7.97 (d, J = 8.0 Hz, 2H) | 184.0 |

| 7.72 (d, J = 8.0 Hz, 1H) | 156.0 |

| 7.64 (d, J = 8.5 Hz, 1H) | 152.5 |

| 7.52-7.48 (m, 2H) | 143.8 |

| 7.34-7.48 (m, 3H) | 134.6 |

| 2.46 (s, 3H) | 129.7 |

| 129.3 | |

| 128.2 | |

| 127.1 | |

| 123.9 | |

| 123.2 | |

| 116.0 | |

| 112.5 | |

| 21.7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands

| Vibration | Position (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Aroyl Ketone) | 1685–1666 | Strong | Conjugation shifts to lower wavenumber.[6] |

| C=C Stretch (Aromatic) | 1600–1475 | Medium-Weak | Multiple bands expected.[7] |

| C-O Stretch (Aryl Ether) | 1300–1000 | Strong | Characteristic of the furan ring ether linkage.[7] |

| =C-H Stretch (Aromatic) | 3100–3000 | Medium | Aromatic C-H bonds.[7] |

| C-H Bending (Aromatic) | 900–690 | Strong | Out-of-plane bending.[7] |

Mass Spectrometry (MS)

Under electrospray ionization (ESI), the fragmentation of 2-aroylbenzofuran derivatives has been studied. The primary fragmentation pathways involve the elimination of the phenyl group.[8]

Table 4: Expected Mass Spectrometry Fragmentation

| m/z Value | Ion Description | Notes |

| 223.07 | [M+H]⁺ | Protonated molecular ion. |

| 145.03 | [M+H - C₆H₆]⁺ | Resulting from the elimination of benzene.[8] |

| 105.03 | [C₇H₅O]⁺ | Phenylacylium ion, a common fragment for benzoyl compounds.[8] |

| 77.04 | [C₆H₅]⁺ | Phenyl cation, from the cleavage of the acylium ion.[8] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is via the reaction of salicylaldehyde with phenacyl chloride.[9]

Materials:

-

Salicylaldehyde (24.4 g)

-

Ethanol (300 ml)

-

Potassium Hydroxide (11.6 g)

-

Phenacyl Chloride (31 g)

-

Methanol (for recrystallization)

-

Water

Procedure:

-

A mixture of salicylaldehyde and ethanol is prepared in a suitable reaction vessel.

-

Potassium hydroxide is added to the mixture, and the resulting suspension is stirred at room temperature until the potassium hydroxide has completely dissolved.

-

Phenacyl chloride is then added to the solution in portions.

-

The reaction mixture is heated under reflux with stirring for 2 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature, during which time crystals of the product will precipitate.

-

The precipitated crystals are collected by suction filtration.

-

The collected solid is washed with water.

-

The crude product is purified by recrystallization from methanol to yield colorless crystals of this compound (Yield: 70%).[9]

In Vitro β-Amyloid Binding Assay (Thioflavin T)

Derivatives of this compound have been evaluated as ligands for β-amyloid (Aβ) plaques. A common method to assess the binding and inhibition of Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.[10][11]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. A test compound that binds to Aβ fibrils will compete with ThT, leading to a decrease in fluorescence intensity, which can be used to determine its binding affinity (Ki).

Materials:

-

Aβ(1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

-

Test compound (e.g., this compound derivative)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Aβ Aggregates: Prepare a solution of Aβ(1-42) peptide in a suitable buffer and incubate to form aggregates.

-

ThT Working Solution: Prepare a stock solution of ThT and dilute it in phosphate buffer to the final working concentration (e.g., 25 µM).

-

Assay Setup: In a 96-well black plate, add the pre-aggregated Aβ peptide, the ThT working solution, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 440-450 nm and 482-490 nm, respectively.[10][11][12]

-

Data Analysis: The inhibition of ThT binding by the test compound is used to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki).

Adenosine A₂ₐ Receptor Binding Assay

The this compound scaffold is a key component of adenosine A₂ₐ receptor antagonists.[3] The binding affinity of these compounds is typically determined through a competitive radioligand binding assay.

Principle: This assay measures the ability of a non-radiolabeled test compound (the antagonist) to compete with a known radioligand (e.g., [³H]ZM241385) for binding to the A₂ₐ receptor in a membrane preparation.[13]

Materials:

-

Cell membranes expressing the human adenosine A₂ₐ receptor.[9][14]

-

Radioligand (e.g., [³H]ZM241385).[13]

-

Test compound (e.g., this compound derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In reaction tubes, combine the receptor membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 1 hour) to reach binding equilibrium.[13]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ and subsequently the Ki of the test compound can be determined.

Biological Significance and Signaling Pathways

Adenosine A₂ₐ Receptor Antagonism

The adenosine A₂ₐ receptor is a G protein-coupled receptor that plays a significant role in regulating neurotransmission, particularly in dopamine-rich regions of the brain like the striatum. In conditions such as Parkinson's disease, the loss of dopamine leads to a dysregulation of motor control pathways.

Adenosine A₂ₐ receptors are co-localized with dopamine D₂ receptors on striatal neurons and exert an opposing effect. Activation of A₂ₐ receptors inhibits D₂ receptor signaling.[7] Antagonists of the A₂ₐ receptor, such as derivatives of this compound, block this inhibitory action. This enhances dopamine D₂ receptor-mediated signaling, thereby helping to normalize motor function in preclinical models of Parkinson's disease.[7]

Ligands for β-Amyloid Plaques

A series of this compound derivatives have been synthesized and evaluated as novel probes for imaging β-amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[10] Compounds containing a N,N-dimethylamino group, in particular, have shown high binding affinity for Aβ(1-42) aggregates, with Ki values in the nanomolar range.[10] Radioiodinated versions of these probes have demonstrated selective labeling of β-amyloid plaques in brain sections from Alzheimer's disease model mice, highlighting their potential as diagnostic imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT).[10][15]

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. revvity.com [revvity.com]

- 3. mdpi.com [mdpi.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0240213) [np-mrd.org]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Thioflavin T spectroscopic assay [assay-protocol.com]

- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 12. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 1-Benzofuran-2-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-Benzofuran-2-yl(phenyl)methanone, a key structural motif in many biologically active compounds. The document details the common starting materials, outlines experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several pathways. The most prevalent and direct method is the Rap-Stoermer condensation. Alternative routes often commence from substituted phenols or o-hydroxyacetophenones, offering flexibility in substrate scope and access to diverse derivatives.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Reported Yield |

| Rap-Stoermer Condensation | Salicylaldehyde | Phenacyl Halide (e.g., Phenacyl Chloride or Bromide) | Base (e.g., Potassium Hydroxide, Potassium Carbonate, DABCO), Solvent (e.g., Ethanol, Acetone) | ~70%[1] |

| From o-Hydroxyacetophenone | o-Hydroxyacetophenone | Aliphatic or Aromatic Acid Chlorides | Low-valent titanium | Good[2] |

| Thermolysis | o-Hydroxyacetophenone | Inert carrier, low pressure | High temperature | - |

| Palladium-Catalyzed Coupling | 2-Halophenols | Aryl Acetylenes | Pd-catalyst, Copper(I) iodide (co-catalyst) | - |

Experimental Protocols

Protocol 1: Synthesis via Rap-Stoermer Condensation

This protocol details the synthesis of this compound from salicylaldehyde and phenacyl chloride.[1]

Materials:

-

Salicylaldehyde: 24.4 g

-

Phenacyl chloride: 31 g

-

Potassium hydroxide: 11.6 g

-

Ethanol: 300 ml

-

Methanol (for recrystallization)

-

Water

Procedure:

-

A suspension is prepared by mixing 24.4 g of salicylaldehyde and 300 ml of ethanol with 11.6 g of potassium hydroxide.

-

The mixture is agitated at room temperature until the potassium hydroxide has completely dissolved.

-

Phenacyl chloride (31 g) is then added to the solution in portions.

-

The reaction mixture is heated under reflux with stirring for 2 hours.

-

Upon cooling to room temperature, the precipitated crystals are collected by suction filtration.

-

The collected crystals are washed with water.

-

The crude product is purified by recrystallization from methanol to yield colorless crystals.

-

A further fraction of the product can be obtained by evaporating the mother liquor.

Yield: 70%[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the logical steps and chemical transformations involved in the synthesis of this compound.

Caption: Workflow of the Rap-Stoermer Condensation.

Caption: Plausible reaction mechanism for benzofuran synthesis.[3]

References

1-Benzofuran-2-yl(phenyl)methanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzofuran-2-yl(phenyl)methanone, a heterocyclic ketone with significant research interest. It covers the core physicochemical properties, detailed experimental protocols for its synthesis, and insights into its biological relevance.

Core Compound Data

This compound, also known as 2-benzoylbenzofuran, is a key scaffold in medicinal chemistry. Its derivatives are explored for various therapeutic applications. The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₂[1][2][3] |

| Molecular Weight | 222.24 g/mol [2][3][4] |

| Exact Mass | 222.068079557 Da[1][3] |

| CAS Number | 6272-40-8[1][2][5] |

| Physical Form | Solid[2] |

| Melting Point | 91°C[1] |

| Boiling Point (Est.) | 360°C[1] |

| Density (Est.) | 1.1404 g/cm³[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bond Count | 2[1] |

| InChI Key | DZRJNLPOTUVETG-UHFFFAOYSA-N[2][4] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the reaction of salicylaldehyde with phenacyl chloride. The following protocol provides a detailed methodology.

Objective: To synthesize this compound.

Materials:

-

Salicylaldehyde (24.4 g)

-

Phenacyl chloride (31 g)

-

Potassium hydroxide (11.6 g)

-

Ethanol (300 ml)

-

Methanol (for recrystallization)

-

Water

Procedure:

-

A mixture of 24.4 g of salicylaldehyde and 300 ml of ethanol is prepared in a suitable reaction vessel.[4]

-

11.6 g of potassium hydroxide is added to the mixture. The resulting suspension is agitated at room temperature until the potassium hydroxide has completely dissolved.[4]

-

Phenacyl chloride (31 g) is then added to the solution in portions.[4]

-

The reaction mixture is heated under a reflux condenser with stirring for a period of 2 hours.[4]

-

After the reaction is complete, the mixture is allowed to cool to room temperature, during which time crystals will precipitate.[4]

-

The precipitated crystals are collected by suction filtration.[4]

-

The collected solid is washed with water to remove impurities.[4]

-

For purification, the crude product is recrystallized from methanol.[4]

-

A further yield of the product may be obtained by evaporating the mother liquor.[4]

Expected Outcome:

Biological and Research Significance

Benzofuran derivatives are a class of compounds widely found in nature and are known for a broad spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[6][7] Specifically, this compound and its derivatives have been a focus in neurodegenerative disease research. Studies have synthesized and evaluated these compounds as novel and potent ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease.[8] Certain derivatives have shown high affinity for Aβ aggregates in the nanomolar range, suggesting their potential as probes for brain imaging.[8] Furthermore, other structural analogues have been investigated as anticancer agents and as inhibitors of enzymes like SIRT1.[6][9]

Visualized Synthesis Workflow

The following diagram illustrates the key steps and transformations in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Benzofuran-2-yl(phenyl)methanone | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Benzofuranylphenyl-methanone | C15H10O2 | CID 18357511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzofuran Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry and natural product synthesis. Initially identified as a component of coal tar, its derivatives have since been discovered in a plethora of natural sources and have been the subject of extensive synthetic exploration. This technical guide provides an in-depth examination of the historical discovery of benzofuran, the evolution of its synthesis, and the development of its derivatives as potent therapeutic agents. It includes a compilation of quantitative biological data, detailed experimental protocols for key historical and modern syntheses, and visualizations of critical signaling pathways, offering a comprehensive resource for researchers in the field.

Discovery and Historical Context

The journey of benzofuran began not in a pristine laboratory, but in the complex, dark mixture of coal tar. The parent compound, originally named 'coumarone', was first isolated from this industrial byproduct.[1][2] Early production involved the fractional distillation of coal tar, with the benzofuran-containing fraction typically boiling between 167-184°C.[2][3] This fraction was then utilized in the production of coumarone-indene resins, which found applications in coatings, adhesives, and floor tiles.[3][4][5]

The first synthesis of a benzofuran derivative is credited to the English chemist William Henry Perkin in 1870.[6][7][8] His work on the reaction of 3-halocoumarins with a base led to a ring contraction, forming a benzofuran-2-carboxylic acid. This reaction, now known as the Perkin rearrangement, was a pivotal moment in establishing the synthetic accessibility of this important heterocyclic system.[8][9]

Parallel to these synthetic endeavors, chemists began to uncover the prevalence of the benzofuran motif in nature. The furanocoumarins, a major class of naturally occurring benzofuran derivatives, were among the first to be identified. Bergapten was discovered in 1839, followed by the isolation of psoralen from the seeds of Psoralea corylifolia.[10][11] These discoveries highlighted the biological relevance of benzofurans and spurred further investigation into their medicinal properties.

Key Synthetic Methodologies: A Historical Perspective

The synthesis of the benzofuran core has evolved significantly since Perkin's initial discovery. Early methods laid the groundwork for the development of more efficient and versatile strategies.

The Perkin Rearrangement (1870)

The Perkin rearrangement remains a classic and historically significant method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[8][9] The reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.

Synthesis from Coumarins

Beyond the Perkin rearrangement, other methods have been developed to convert coumarins to benzofurans, often involving ring contraction reactions under various conditions.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a vast toolkit for the construction of the benzofuran ring system with high efficiency and control over substitution patterns. One of the most powerful and widely used methods is the Sonogashira coupling reaction.[3][12][13] This palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide allows for the facile construction of 2-substituted benzofurans.

Benzofuran Derivatives in Drug Discovery and Development

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[14]

Antiarrhythmic Agents: The Case of Amiodarone

Amiodarone is a potent antiarrhythmic drug that prominently features a benzofuran moiety.[9] Its mechanism of action is complex, involving the blockade of multiple ion channels, including potassium, sodium, and calcium channels, as well as non-competitive antagonism of β-adrenergic receptors.[15][16][17] This multi-channel blockade leads to a prolongation of the cardiac action potential and refractory period, thereby suppressing arrhythmias.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[14][18][19][20] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has also been extensively investigated.[10][16][21] Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators by modulating key signaling pathways such as the NF-κB and MAPK pathways.[10][16][21][22]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of various benzofuran derivatives, providing a quantitative basis for comparison and further research.

Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofurans | Compound with 3-bromomethyl group | K562 (Leukemia) | 5 | [14] |

| HL60 (Leukemia) | 0.1 | [14] | ||

| Fluorinated Derivative | Not Specified | 0.43 | [18] | |

| Halogenated Derivative | HeLa (Cervical Carcinoma) | 1.136 | [18] | |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [18] |

| SGC7901 (Gastric Cancer) | 2.75 | [18] | ||

| Benzofuran-Chalcone Hybrids | Derivative 32a | C-6 (Nerve cells) | 8.49 - 16.72 | [19] |

| MCF-7 (Breast adenocarcinoma) | 6.55 - 13.14 | [19] | ||

| 3-Oxadiazolylbenzofuran Derivatives | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [19] |

| Benzofuran-based EGFR Kinase Inhibitors | Derivative 91k | EGFR PK | 0.07 | [19] |

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Derivative | Target/Assay | IC50 (µM) | Reference |

| Piperazine/benzofuran hybrid 5d | NO generation in RAW-264.7 cells | 52.23 ± 0.97 | [10][21] |

| Fluorinated benzofuran derivative 2 | IL-6 production in macrophages | 1.23 - 9.04 | [23] |

| Fluorinated benzofuran derivative 3 | IL-6 production in macrophages | 1.23 - 9.04 | [23] |

| Fluorinated benzofuran derivative 8 | IL-6 production in macrophages | 1.23 - 9.04 | [23] |

| Fluorinated benzofuran derivative 2 | CCL2 production in macrophages | 1.5 - 19.3 | [23] |

| Fluorinated benzofuran derivative 3 | CCL2 production in macrophages | 1.5 - 19.3 | [23] |

| Fluorinated benzofuran derivative 8 | CCL2 production in macrophages | 1.5 - 19.3 | [23] |

| Fluorinated benzofuran derivative 2 | NO production in macrophages | 2.4 - 5.2 | [23] |

| Fluorinated benzofuran derivative 3 | NO production in macrophages | 2.4 - 5.2 | [23] |

| Fluorinated benzofuran derivative 8 | NO production in macrophages | 2.4 - 5.2 | [23] |

| Fluorinated benzofuran derivative 2 | PGE2 production in macrophages | 1.1 - 20.5 | [23] |

| Fluorinated benzofuran derivative 3 | PGE2 production in macrophages | 1.1 - 20.5 | [23] |

| Fluorinated benzofuran derivative 8 | PGE2 production in macrophages | 1.1 - 20.5 | [23] |

Table 3: Ion Channel Blocking Activity of Amiodarone (IC50 values in µM)

| Ion Channel | IC50 (µM) | Test System | Reference |

| hERG (IKr) | 0.8 ± 0.1 | HEK293 Cells | [15] |

| Late Na+ Current (INa,L) | 3.0 ± 0.9 | HEK293 Cells | [15][24] |

| Peak Na+ Current (INa,P) | 178.1 ± 17.2 (tonic block) | HEK293 Cells | [15] |

| L-type Ca2+ Current (ICa,L) | 0.27 (Ki) | Rat/Rabbit Myocardial Membranes | [15] |

| ATP-sensitive K+ Channel (KATP) | 0.24 | MIN6 Cells | [15] |

| Sodium Channel ([3H]BTXB binding) | 3.6 | Rat Cardiac Membranes | [17] |

| hERG (outward tail current) | 0.045 ± 0.0052 | Mammalian Cells | [11] |

| hERG (inward tail current) | 0.0933 ± 0.0128 | Mammalian Cells | [11] |

Experimental Protocols

Perkin Rearrangement for the Synthesis of Benzofuran-2-Carboxylic Acids[9]

Materials:

-

3-Bromocoumarin derivative (1.0 eq)

-

Sodium hydroxide (2.0 eq)

-

Ethanol

-

Hydrochloric acid (for work-up)

Procedure:

-

Dissolve the 3-bromocoumarin derivative in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in ethanol to the flask.

-

Heat the reaction mixture at reflux for 3 hours (conventional heating) or irradiate in a microwave reactor at 300W for 5 minutes at 79°C.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Synthesis of 2-Arylbenzofurans via Sonogashira Coupling[3]

Materials:

-

2-Halophenol (1.0 eq)

-

Aryl halide (1.1 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (as base and solvent)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halophenol, aryl halide, palladium catalyst, and copper(I) iodide.

-

Add triethylamine as the solvent.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

In Vitro MTT Assay for Anticancer Activity[20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzofuran derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of the benzofuran derivative in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by benzofuran derivatives.

References

- 1. Benzofuran - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Benzofuran-2-yl Ketone Analogs: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the natural sources of compounds structurally similar to 1-Benzofuran-2-yl(phenyl)methanone. While the exact this compound scaffold is predominantly found in synthetic compounds, a variety of structurally related benzofuran ketones exist in nature. This document details their natural origins, quantitative analysis, experimental protocols for their study, and their influence on key cellular signaling pathways.

Benzofuran derivatives are a class of heterocyclic compounds widely distributed in the plant kingdom, particularly within the Asteraceae, Fabaceae, Moraceae, Liliaceae, and Rutaceae families.[1][2] These compounds have garnered significant interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Naturally Occurring Benzofuran Ketones: The Case of Tremetone and its Analogs

While direct natural sources of this compound are not prominently documented, plants such as rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) are known to produce a series of toxic benzofuran ketones.[4] The most notable among these are tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone.[4] These compounds are responsible for "milk sickness" in humans and "trembles" in livestock.[4]

Quantitative Analysis of Benzofuran Ketones in Plant Material

The concentration of these ketones can vary significantly between different plant collections, which may account for the sporadic nature of their toxicity.[4] A validated High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of these compounds.[4]

| Compound | Plant Source | Concentration Range (mg/g dry weight) |

| Tremetone | Isocoma pluriflora | 0.2 - 1.8 |

| Ageratina altissima | 0.1 - 1.5 | |

| Dehydrotremetone | Isocoma pluriflora | 0.3 - 2.5 |

| Ageratina altissima | 0.2 - 2.0 | |

| 3-Oxyangeloyl-tremetone | Isocoma pluriflora | 0.5 - 4.0 |

| Ageratina altissima | 0.4 - 3.5 |

Table 1: Concentration ranges of major benzofuran ketones found in Isocoma pluriflora and Ageratina altissima. Data sourced from quantitative HPLC analysis.[4]

Experimental Protocols

Isolation and Purification of Benzofuran Ketones

A general workflow for the isolation and purification of benzofuran ketones from plant material is outlined below. This process typically involves extraction, followed by chromatographic separation.

Caption: General workflow for the isolation and purification of benzofuran ketones.

Quantitative Analysis by HPLC

The following protocol provides a general framework for the quantitative analysis of benzofuran ketones using HPLC.

Caption: Workflow for quantitative analysis of benzofuran ketones by HPLC.

HPLC Conditions (Example): [4]

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/water gradient

-

Detector: UV detector at 280 nm

-

Quantification: External standard method using purified tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone.

Impact on Cellular Signaling Pathways

While the specific signaling pathways affected by naturally occurring benzofuran ketones like tremetone are not extensively characterized, research on various synthetic and natural benzofuran derivatives has revealed their potential to modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation.

mTOR Signaling Pathway

Certain synthetic benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][6] Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Inhibition of the mTOR signaling pathway by certain benzofuran derivatives.

NF-κB and MAPK Signaling Pathways

Other studies have demonstrated that benzofuran hybrids can exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[7] These pathways are crucial in regulating the inflammatory response.

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran hybrids.

Conclusion

This technical guide highlights that while this compound itself is primarily of synthetic origin, nature offers a rich source of structurally related benzofuran ketones. The study of these natural analogs, such as tremetone and its derivatives, provides valuable insights for drug discovery and development. The established experimental protocols for their isolation and quantification, coupled with the growing understanding of how benzofuran scaffolds interact with key cellular signaling pathways, underscores the potential of this class of compounds for therapeutic applications. Further research into the natural diversity and biological activities of benzofuran ketones is warranted to fully exploit their potential.

References

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-Benzofuran-2-yl(phenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Benzofuran-2-yl(phenyl)methanone (CAS No: 6272-40-8), a key heterocyclic ketone scaffold of interest in medicinal chemistry. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by comprehensive experimental protocols.

Compound Identification

| Property | Value | Citation |

| Chemical Name | This compound | |

| Synonyms | 2-Benzoylbenzofuran | |

| CAS Number | 6272-40-8 | [1] |

| Molecular Formula | C₁₅H₁₀O₂ | |

| Molecular Weight | 222.24 g/mol | |

| Structure |  |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the structural integrity of the molecule. The following tables summarize reported ¹H and ¹³C NMR data for key analogs. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2][3]

Table 1: ¹H NMR Spectroscopic Data of Key Analogs

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, J (Hz), Assignment | Citation |

| Benzofuran-2-yl(p-tolyl)methanone | CDCl₃ | 7.97 (d, J=8.0, 2H), 7.72 (d, J=8.0, 1H), 7.64 (d, J=8.5, 1H), 7.52-7.48 (m, 2H), 7.34-7.48 (m, 3H), 2.46 (s, 3H) | [3] |

| (3-Methylbenzofuran-2-yl)(phenyl)methanone | CDCl₃ | 7.76 (d, J=7.5, 2H), 7.64 (d, J=8.0, 1H), 7.56-7.48 (m, 2H), 7.44-7.38 (m, 2H), 7.32-7.28 (m, 1H), 2.65 (s, 3H) | [3] |

Table 2: ¹³C NMR Spectroscopic Data of Key Analogs

| Compound | Solvent | Chemical Shift (δ) ppm | Citation |

| Benzofuran-2-yl(p-tolyl)methanone | CDCl₃ | 184.0, 156.0, 152.5, 143.8, 134.6, 129.7, 129.3, 128.2, 127.1, 123.9, 123.2, 116.0, 112.5, 21.7 | [3] |

| (3-Methylbenzofuran-2-yl)(phenyl)methanone | CDCl₃ | 185.6, 154.3, 148.4, 137.8, 132.5, 129.2, 128.3, 128.1, 127.1, 123.4, 121.4, 112.2, 10.0 | [3] |

Interpretation for this compound:

-

¹H NMR: Aromatic protons are expected in the range of δ 7.2-8.0 ppm. The single proton on the furan ring (H-3) would likely appear as a singlet around δ 7.5 ppm. Protons on the benzoyl group and the benzene ring of the benzofuran moiety will show characteristic doublet, triplet, and multiplet patterns.

-

¹³C NMR: The carbonyl carbon (C=O) is expected to be the most downfield signal, typically above δ 180 ppm.[3] Aromatic carbons will resonate in the δ 110-157 ppm region. The carbon at position 2 of the benzofuran ring, attached to the carbonyl group, would appear around δ 152 ppm, while the carbon at position 3 would be significantly more upfield.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorption is the carbonyl (C=O) stretch.

Table 3: Key IR Absorption Bands for Benzofuran Ketones

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Citation |

| C=O Stretch (Ketone) | ~1689 | Strong | [2] |

| C=C Stretch (Aromatic) | ~1607 | Medium | [2] |

| C-O-C Stretch (Ether) | ~1250-1050 | Strong | |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium | [2] |

Interpretation for this compound: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1690 cm⁻¹, characteristic of an aryl ketone's C=O stretching vibration.[2] A series of bands in the 1610-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of the aromatic rings. Strong bands associated with the C-O-C stretching of the furan ether linkage are also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.

Predicted Fragmentation Pattern: The molecular ion peak (M⁺˙) is expected at m/z 222, corresponding to the molecular weight of the compound. The fragmentation of ketones often proceeds through cleavage of the bonds adjacent to the carbonyl group.[4][5] For this compound, two primary fragmentation pathways are anticipated:

-

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the benzofuran ring would result in a highly stable benzoyl cation at m/z 105 . This is often a very abundant peak in the mass spectra of benzoyl compounds.[4] The other fragment would be a 1-benzofuran-2-yl radical (m/z 117).

-

Formation of the Benzofuranylacylium Ion: Cleavage of the bond between the carbonyl carbon and the phenyl ring would yield a benzofuran-2-carbonyl cation at m/z 145 . The other fragment would be a phenyl radical (m/z 77).

The relative abundance of these fragments depends on their stability. The peak at m/z 77 (phenyl cation) is also commonly observed.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data, based on common laboratory practices for this class of compounds.

Synthesis of this compound

A common synthetic route is the reaction between salicylaldehyde and a phenacyl halide.[6]

-

Materials: Salicylaldehyde, phenacyl chloride, potassium carbonate (or another suitable base), and a solvent such as dry acetone or ethanol.

-

Procedure:

-

Salicylaldehyde and an equimolar amount of phenacyl chloride are dissolved in the solvent.

-

Anhydrous potassium carbonate (excess) is added to the mixture.

-

The reaction mixture is refluxed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the inorganic salts are filtered off.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Caption: Synthesis workflow for this compound.

NMR Spectroscopy Protocol

-